

6-Fluoro-1-methyl-1H-benzo[d]imidazole CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1321419

[Get Quote](#)

Technical Guide: 6-Fluoro-1-methyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Fluoro-1-methyl-1H-benzo[d]imidazole**, including its chemical identity, and outlines representative experimental protocols and workflows relevant to its synthesis and potential biological evaluation. Given the limited publicly available data for this specific molecule, this guide supplements known information with established methodologies for analogous benzimidazole derivatives to serve as a practical resource for researchers in the field.

Core Compound Identification

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Compound Properties

Property	Value	Source
CAS Number	1187385-86-9	MolCore
Molecular Formula	C ₈ H ₇ FN ₂	MolCore
Molecular Weight	150.15 g/mol	MolCore
Canonical SMILES	CN1C=NC2=CC(F)=CC=C12	-
InChI Key	Not available	-

Note: Detailed experimental data such as melting point, boiling point, and spectral data (NMR, IR) for **6-Fluoro-1-methyl-1H-benzo[d]imidazole** are not readily available in the reviewed literature.

Representative Experimental Protocols

While specific synthesis protocols for **6-Fluoro-1-methyl-1H-benzo[d]imidazole** are not detailed in the available literature, a common and effective method for synthesizing substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes or carboxylic acids, followed by N-alkylation. The following is a proposed, representative protocol based on established methodologies for similar compounds.

Proposed Synthesis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

The synthesis can be envisioned as a two-step process: first, the formation of the benzimidazole ring, and second, the methylation at the N1 position.

Step 1: Synthesis of 6-Fluoro-1H-benzo[d]imidazole

This step involves the condensation of 4-fluoro-1,2-phenylenediamine with formic acid.

- Materials:
 - 4-Fluoro-1,2-phenylenediamine
 - Formic acid

- Hydrochloric acid (catalyst)
- Sodium hydroxide solution
- Ethanol
- Procedure:
 - A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq) is prepared.
 - A catalytic amount of concentrated hydrochloric acid is added.
 - The mixture is refluxed for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
 - After completion, the reaction mixture is cooled to room temperature and slowly neutralized with a sodium hydroxide solution until a precipitate forms.
 - The solid precipitate is collected by filtration, washed with cold water, and dried.
 - The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.

Step 2: N-methylation to yield **6-Fluoro-1-methyl-1H-benzo[d]imidazole**

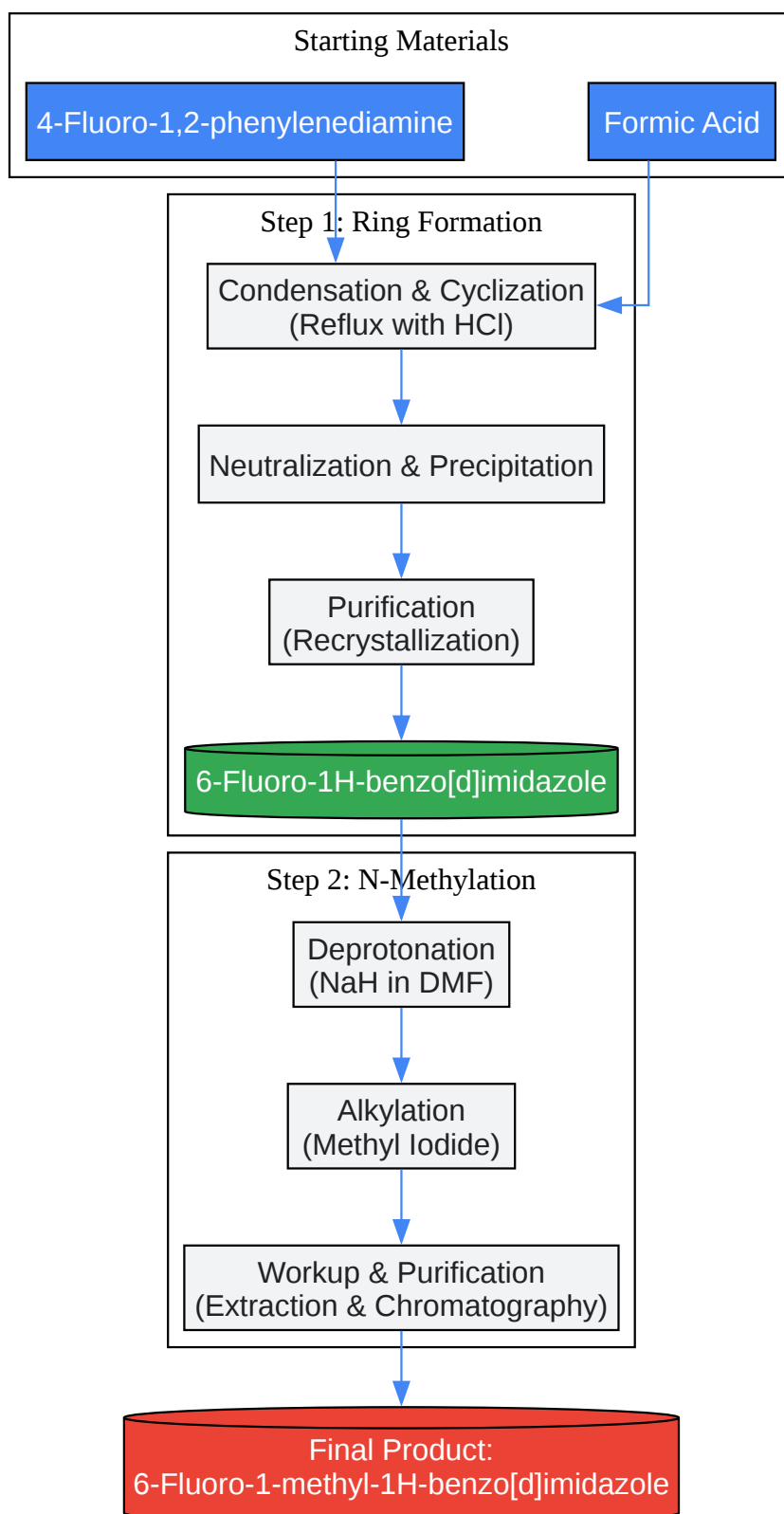
This step involves the alkylation of the synthesized 6-fluoro-1H-benzo[d]imidazole.

- Materials:
 - 6-Fluoro-1H-benzo[d]imidazole
 - Methyl iodide (or dimethyl sulfate)
 - A suitable base (e.g., sodium hydride, potassium carbonate)
 - A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
- Procedure:

- 6-Fluoro-1H-benzo[d]imidazole (1.0 eq) is dissolved in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- The base (e.g., NaH, 1.1 eq) is added portion-wise at 0°C.
- The mixture is stirred for 30 minutes, after which the alkylating agent (e.g., methyl iodide, 1.1 eq) is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
- Upon completion, the reaction is quenched by the slow addition of water.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified using column chromatography on silica gel.

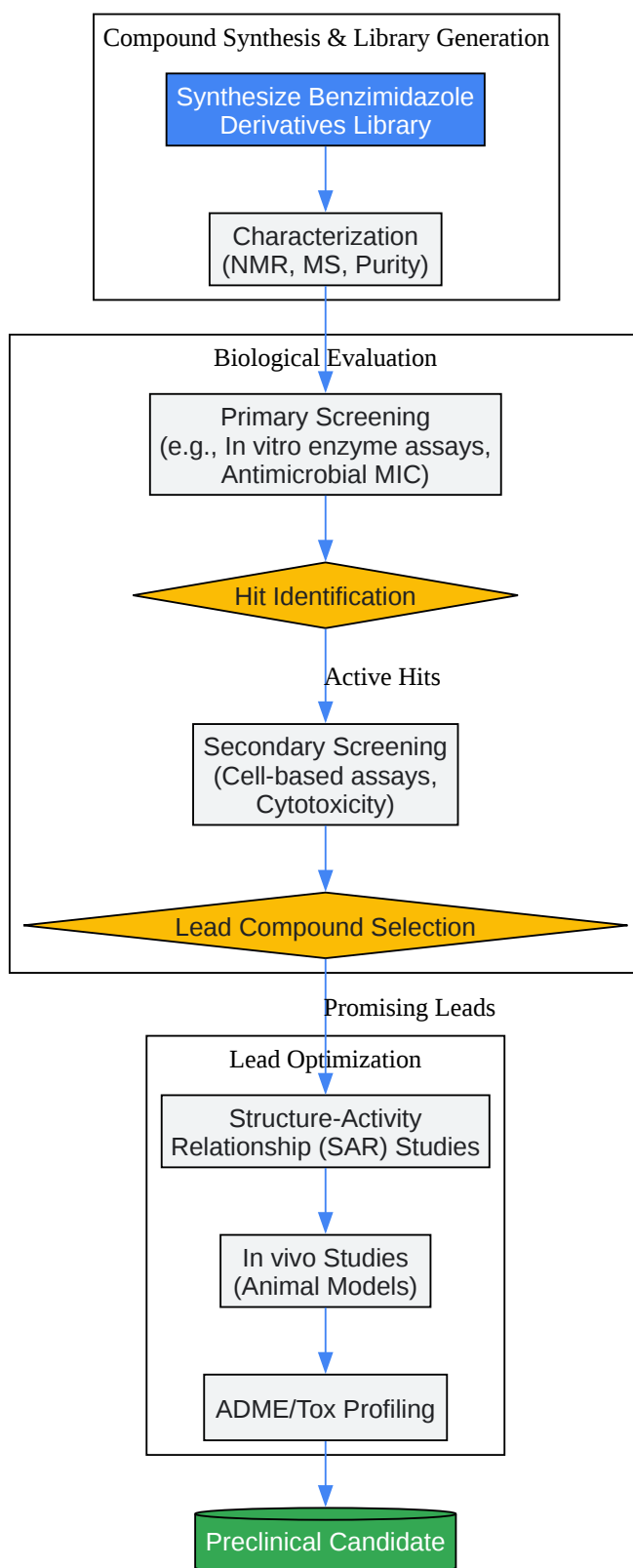
Experimental and logical Workflows

The following diagrams illustrate common workflows in the development of novel benzimidazole derivatives, from synthesis to biological screening.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Fluoro-1-methyl-1H-benzo[d]imidazole**.



[Click to download full resolution via product page](#)

Caption: General workflow for drug discovery involving benzimidazole derivatives.

Biological Context and Potential Applications

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, known for a wide range of biological activities.[1] These compounds are integral to many FDA-approved drugs.[2] The benzimidazole scaffold is recognized for its role in developing agents with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]

The introduction of a fluorine atom, as in **6-Fluoro-1-methyl-1H-benzo[d]imidazole**, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.[4][5] Therefore, it is plausible that this compound and its analogues could be investigated for a variety of therapeutic applications, aligning with the known bioactivity of the broader benzimidazole class. Further research would be required to elucidate its specific biological targets and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, $\alpha 1\beta 2\gamma 2$ GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [6-Fluoro-1-methyl-1H-benzo[d]imidazole CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321419#6-fluoro-1-methyl-1h-benzo-d-imidazole-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com